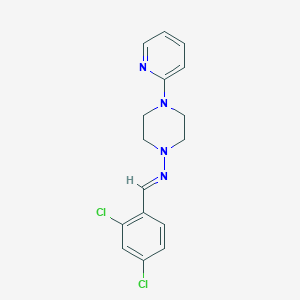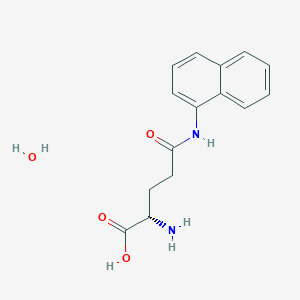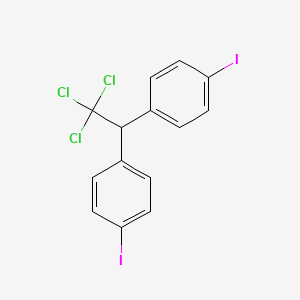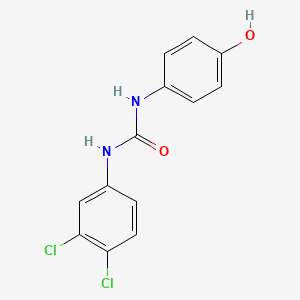
N-(5-Chloro-2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)benzamide: is an organic compound with the molecular formula C14H12ClNO2 It is a benzamide derivative characterized by the presence of a chloro and methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methoxyphenyl)benzamide typically involves the condensation of 5-chloro-2-methoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Chloro-2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide
- 5-Chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Comparison: N-(5-Chloro-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C14H12ClNO2 |
|---|---|
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
QBLZTUCZTOTIHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)



![6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11994050.png)







